

# Solubility Profile of 4-Methoxyphenylurea: A Physicochemical and Methodological Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Methoxyphenylurea

Cat. No.: B072069

[Get Quote](#)

Dr. Evelyn Reed, Senior Application Scientist

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **4-Methoxyphenylurea** (CAS 1566-42-3). Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to deliver a foundational understanding of the physicochemical principles governing its solubility. We will explore the molecular structure's influence on solvent interaction, provide a robust, step-by-step protocol for experimental solubility determination using the gold-standard equilibrium shake-flask method, and offer insights into interpreting the resulting data. This guide is structured to empower researchers to not only measure but also predict and modulate the solubility of **4-Methoxyphenylurea** for applications ranging from reaction chemistry to pharmaceutical formulation.

## Introduction to 4-Methoxyphenylurea

**4-Methoxyphenylurea**, also known as p-anisylurea, is a substituted urea derivative with the chemical formula  $C_8H_{10}N_2O_2$ .<sup>[1][2]</sup> Its structure features a central urea moiety flanked by a methoxy-substituted phenyl group.

- Molecular Weight: 166.18 g/mol <sup>[3]</sup>
- Melting Point: 164-165°C<sup>[4]</sup>

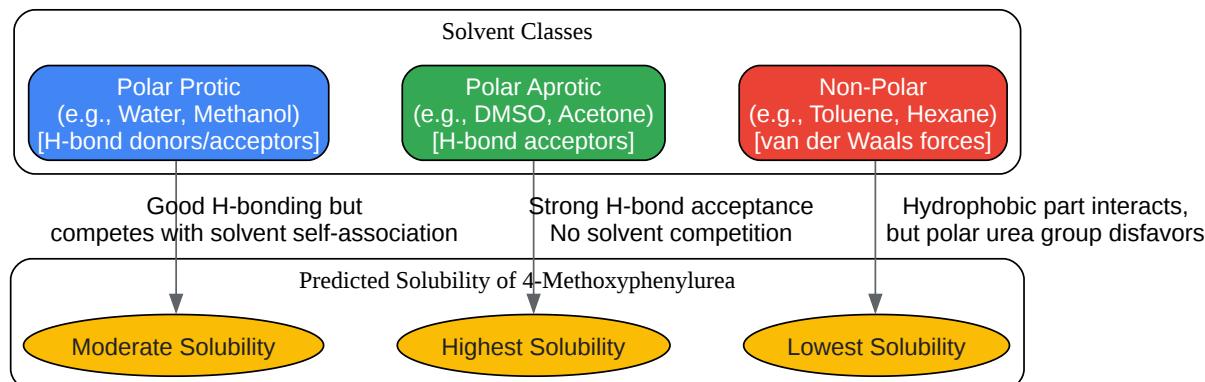
- Appearance: White to almost white powder or crystal[3]

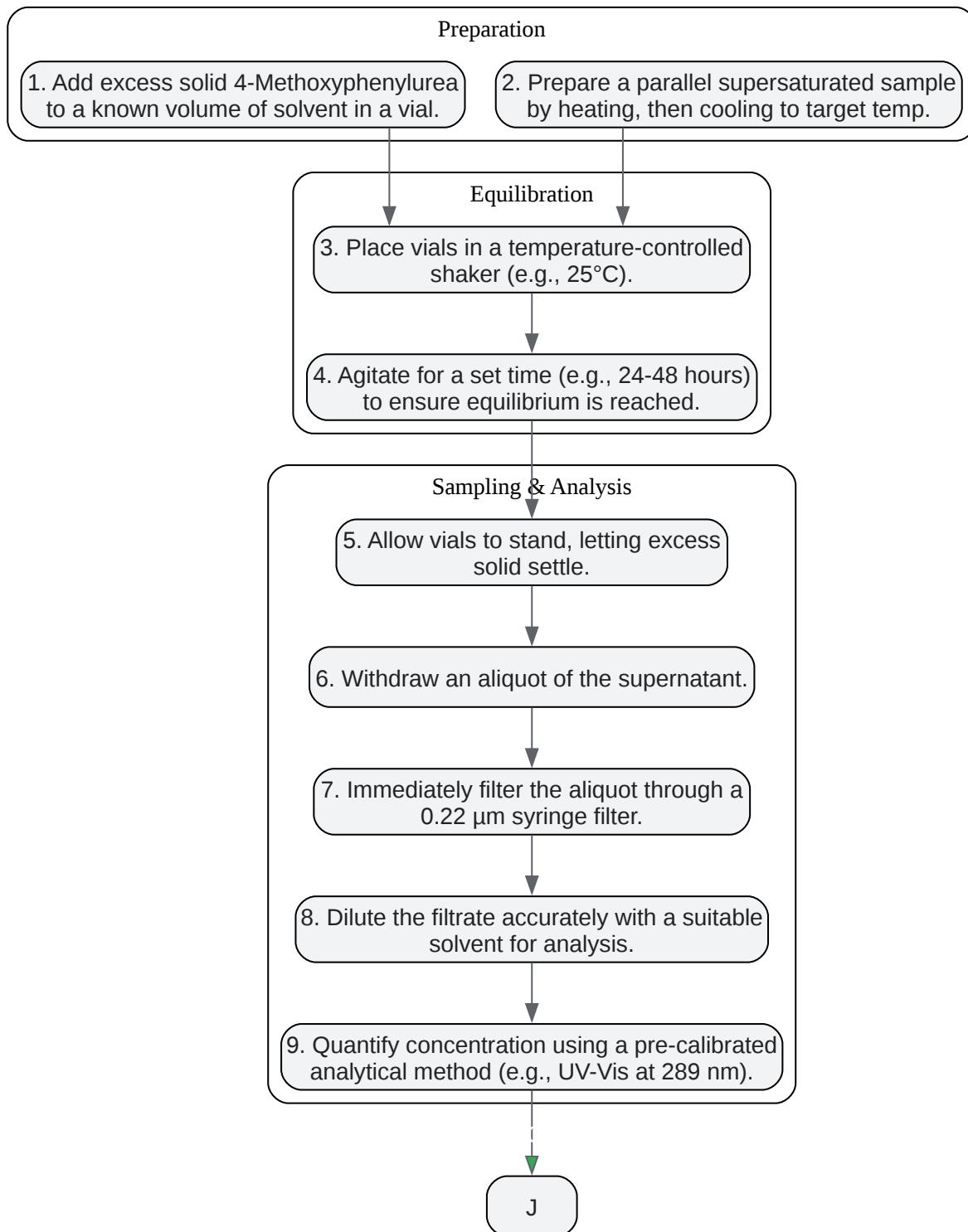
The urea functional group is a cornerstone in medicinal chemistry, known for its ability to form strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor.[5] The presence and nature of substituents on the urea nitrogens critically modulate the molecule's overall physicochemical properties, including solubility, permeability, and bioavailability, making a thorough understanding of its solubility profile essential for effective application.[5]

## Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This balance is dictated by two primary energetic considerations: the energy required to overcome the solute-solute interactions in the crystal lattice and the energy released from the formation of solute-solvent interactions. The adage "like dissolves like" serves as a useful heuristic, grounded in the principle that substances with similar intermolecular forces are more likely to be miscible.

## Molecular Structure Analysis of 4-Methoxyphenylurea


The solubility behavior of **4-Methoxyphenylurea** is a direct consequence of its bifunctional nature:


- The Urea Moiety (-NH-CO-NH-): This group is highly polar and capable of extensive hydrogen bonding. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[6] This functionality drives solubility in polar, protic solvents.
- The Methoxyphenyl Group (CH<sub>3</sub>O-C<sub>6</sub>H<sub>4</sub>-): This aromatic ring introduces significant non-polar, hydrophobic character. While the methoxy group's oxygen atom can act as a weak hydrogen bond acceptor, the overall contribution of this part of the molecule is to favor solubility in less polar or non-polar organic solvents.

The interplay between the hydrophilic urea core and the hydrophobic methoxyphenyl tail dictates that **4-Methoxyphenylurea** will exhibit moderate solubility in a range of solvents, with peak solubility likely occurring in polar aprotic solvents that can satisfy the hydrogen-bonding requirements of the urea group without the competing self-association seen in highly protic solvents like water.

## Expected Solubility Trends by Solvent Class

Based on the molecular structure, we can predict a general trend for the solubility of **4-Methoxyphenylurea**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask Solubility Determination Method.

#### Protocol Causality:

- Step 1 & 2: Using an excess of solid ensures that the resulting solution is saturated. [7] Preparing a supersaturated sample and allowing it to precipitate provides a second, independent confirmation of the thermodynamic equilibrium point. [8]\* Step 4: A duration of 24-48 hours is typically sufficient for most compounds to reach equilibrium. For compounds with slow dissolution kinetics, this time may need to be extended.
- Step 7: Immediate filtration is critical to prevent the precipitation of the solute from the saturated solution due to temperature changes or solvent evaporation, which would lead to an underestimation of solubility. [7]\* Step 9: Quantification requires a validated analytical method. For UV-Vis spectroscopy, a calibration curve must be generated using solutions of known concentrations. **4-Methoxyphenylurea** has a reported  $\lambda_{\text{max}}$  of 289 nm in ethanol, which can serve as a starting point for method development. [3]

## Data Presentation and Interpretation

Quantitative solubility data should be compiled into a clear, organized table to facilitate comparison across different solvents and temperatures.

## Illustrative Solubility Data Table

The following table presents a hypothetical yet plausible solubility profile for **4-Methoxyphenylurea** at 25°C, based on the theoretical principles discussed. Researchers should replace this with their experimentally determined values.

| Solvent Class | Solvent | Dielectric Constant ( $\epsilon$ ) | Solubility (mg/mL)    | Qualitative Assessment |
|---------------|---------|------------------------------------|-----------------------|------------------------|
| Polar Protic  | Water   | 80.1                               | < 0.1                 | Very Slightly Soluble  |
| Methanol      | 32.7    | ~5.0                               | Sparingly Soluble     |                        |
| Ethanol       | 24.5    | ~2.5                               | Slightly Soluble      |                        |
| Polar Aprotic | DMSO    | 46.7                               | > 50                  | Freely Soluble         |
| Acetone       | 20.7    | ~20.0                              | Soluble               |                        |
| Acetonitrile  | 37.5    | ~8.0                               | Sparingly Soluble     |                        |
| Non-Polar     | Toluene | 2.4                                | < 0.5                 | Very Slightly Soluble  |
| Hexane        | 1.9     | < 0.01                             | Practically Insoluble |                        |

Interpretation: The illustrative data show the highest solubility in a polar aprotic solvent (DMSO), where the solvent can effectively solvate the polar urea group via hydrogen bond acceptance without the high energy cost of disrupting a strongly self-associated solvent network like water. Solubility is moderate in alcohols and lower in non-polar solvents, aligning with our theoretical predictions.

## Conclusion

The solubility of **4-Methoxyphenylurea** is a complex property dictated by the dual hydrophilic and hydrophobic nature of its molecular structure. While theoretical principles provide a strong predictive framework, accurate quantitative data can only be obtained through rigorous experimental determination. The shake-flask method detailed in this guide offers a reliable and robust pathway to generating high-quality solubility data. This information is a critical prerequisite for the successful design of chemical reactions, purification strategies, and, particularly in the pharmaceutical sciences, the development of viable drug delivery systems.

## References

- Heftner, G., & Tomkins, R. P. T. (Eds.). (2003). *The Experimental Determination of Solubilities*. John Wiley & Sons. (URL: [\[Link\]](#))
- SlideShare. (n.d.). *solubility experimental methods.pptx*. (URL: [\[Link\]](#))
- Talele, T. T. (2016). *Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry*. *Molecules*, 21(12), 1737. (URL: [\[Link\]](#))
- Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). *Urea Structure and Its Impact on Solubility*. (URL: [\[Link\]](#))
- Solubility of Things. (n.d.). *Urea*. (URL: [\[Link\]](#))
- SlideShare. (2013). *SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT*. (URL: [\[Link\]](#))
- Persson, A. (2006). *Methods for measurement of solubility and dissolution rate of sparingly soluble drugs*.
- Alloprof. (n.d.). *Measuring Solubility*. (URL: [\[Link\]](#))
- Jinjiang Melamine. (n.d.). *Solubility Of Urea Overview*. (URL: [\[Link\]](#))
- Solubility of Things. (n.d.). *Urea*. (URL: [\[Link\]](#))
- precisionFDA. (n.d.). *P-METHOXYPHENYLUREA*. (URL: [\[Link\]](#))
- National Center for Biotechnology Information. (n.d.). *PubChem Compound Summary for CID 74066, p-Methoxyphenylurea*. (URL: [\[Link\]](#))
- National Center for Biotechnology Information. (2021).
- ResearchGate. (2020). *Solubility Determination and Modeling for 4,4'-Dihydroxydiphenyl Sulfone in Mixed Solvents*. (URL: [\[Link\]](#))

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. GSRS [precision.fda.gov]
- 2. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-METHOXYPHENYLUREA | 1566-42-3 [chemicalbook.com]
- 4. 4-METHOXYPHENYLUREA CAS#: 1566-42-3 [m.chemicalbook.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea Structure and Its Impact on Solubility [hbgxchemical.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of 4-Methoxyphenylurea: A Physicochemical and Methodological Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072069#solubility-of-4-methoxyphenylurea-in-different-solvents]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)